molecular formula C11H17NO B2717768 N-Spiro[2.5]octan-7-ylprop-2-enamide CAS No. 2002281-73-2

N-Spiro[2.5]octan-7-ylprop-2-enamide

Cat. No.: B2717768
CAS No.: 2002281-73-2
M. Wt: 179.263
InChI Key: UTHSVWYETFRDPF-UHFFFAOYSA-N
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Description

N-Spiro[2.5]octan-7-ylprop-2-enamide is a bicyclic chiral compound featuring a spiro[2.5]octane core fused to a prop-2-enamide substituent. This structure confers rigidity and a well-defined chiral environment, making it a candidate for asymmetric catalysis and enantioselective synthesis. For example, Ooi et al. (2003) demonstrated that N-spiro C2-symmetric quaternary ammonium bromides enable efficient asymmetric synthesis of α-amino acids via phase-transfer catalysis . Similarly, N-spiro ammonium bifluorides have been used to achieve enantioselective Michael additions (70–90% ee) .

Properties

IUPAC Name

N-spiro[2.5]octan-7-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-10(13)12-9-4-3-5-11(8-9)6-7-11/h2,9H,1,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHSVWYETFRDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Spiro Quaternary Ammonium Salts
  • N-Spiro[2.5]octan-7-ylprop-2-enamide : The [2.5]octane spiro system provides a compact, rigid scaffold. The prop-2-enamide group may introduce unique steric and electronic effects compared to halide or bifluoride substituents in other catalysts.
  • Ooi et al. (2003) Catalyst: A C2-symmetric N-spiro ammonium bromide with a similar bicyclic framework. Its bromide counterion facilitates phase-transfer catalysis in biphasic systems, enabling α-amino acid synthesis .
  • N-Spiro Ammonium Bifluoride (108) : Used in enantioselective Michael additions of silyl nitronates, this catalyst leverages bifluoride activation to achieve 70–90% ee .

Table 1: Structural Comparison of N-Spiro Catalysts

Compound Spiro Ring Key Substituent Primary Application
This compound [2.5]octane Prop-2-enamide Hypothetical asymmetric catalysis
Ooi et al. (2003) catalyst [2.5]octane Bromide α-Amino acid synthesis
Catalyst 108 () C2-symmetric Bifluoride Michael additions
Non-Spiro Organocatalysts
  • Cinchona Alkaloid Derivatives: These achieve ≤98% ee in conjugate additions of β-keto esters to α,β-unsaturated ketones .

Catalytic Performance

Table 2: Enantioselectivity and Reaction Scope

Catalyst Type Reaction Class Enantioselectivity (ee) Reference
N-Spiro Ammonium Bifluoride (108) Michael addition 70–90%
Cinchona Alkaloid Derivatives Conjugate addition ≤98%
Ooi et al. (2003) PTC Phase-transfer amino acid synthesis High (qualitative)
  • Enantioselectivity : Spiro catalysts generally exhibit moderate to high ee (70–90%), while Cinchona derivatives outperform in specific reactions (≤98% ee). This suggests that scaffold flexibility and counterion effects critically influence stereocontrol.
  • Reaction Scope: Spiro catalysts excel in phase-transfer systems (e.g., amino acid synthesis) and reactions requiring rigid chiral environments (e.g., Michael additions). Cinchona alkaloids dominate in conjugate additions due to their adaptable transition-state interactions.

Mechanistic and Practical Considerations

  • Mechanism : Spiro ammonium salts often operate via phase-transfer (e.g., Ooi et al.) or bifluoride activation (e.g., Catalyst 108), whereas Cinchona catalysts rely on hydrogen-bonding networks .
  • Synthesis and Stability : Spiro compounds like this compound may require complex synthetic routes due to their bicyclic cores. However, their rigidity could enhance stability under harsh conditions compared to alkaloid-based catalysts.

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